molecular formula C7H5ClFNO B6311820 (4-Chlorophenyl)carbamic fluoride CAS No. 54041-80-4

(4-Chlorophenyl)carbamic fluoride

Cat. No.: B6311820
CAS No.: 54041-80-4
M. Wt: 173.57 g/mol
InChI Key: UWBHARKYRGLGDJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)carbamic fluoride is a carbamic acid derivative characterized by a fluorine atom replacing the hydroxyl group in the carbamate structure, with a 4-chlorophenyl substituent attached to the nitrogen atom. Carbamic acid fluorides are typically reactive due to the electronegative fluorine, enabling participation in nucleophilic substitution reactions, which are critical in synthetic chemistry .

Properties

IUPAC Name

N-(4-chlorophenyl)carbamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHARKYRGLGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Parameters

The reaction is typically conducted in a sealed reactor or autoclave to manage HF’s volatility. Key parameters include:

  • Temperature : Reactions proceed efficiently between –10°C and 150°C , with optimal yields observed at 20–100°C . Lower temperatures (e.g., 0–4°C) minimize side reactions, while elevated temperatures accelerate kinetics.

  • HF Stoichiometry : A molar excess of HF is critical, with ratios of 4:1 to 30:1 (HF:isocyanate) ensuring complete conversion. Excess HF acts as both reactant and solvent, simplifying purification.

  • Solvent Use : While neat reactions are preferred, polar aprotic solvents like methylene chloride or acetonitrile can modulate reaction rates.

Example Protocol (Adapted from):

  • Add 4-chlorophenyl isocyanate (1.0 mol) to a polytetrafluoroethylene-lined reactor.

  • Gradually introduce HF (4–30 mol) under cooling (0–4°C) to control exothermicity.

  • Seal the reactor and agitate at 20–24°C for 48–96 hours .

  • Recover (4-chlorophenyl)carbamic fluoride via distillation or alkaline workup.

Yields for analogous compounds (e.g., 4-chloro-2-trifluoromethylphenyl carbamic fluoride) exceed 90% under optimized conditions.

Role of Catalysts and Additives

The reaction proceeds smoothly without catalysts, but Lewis acids (e.g., BF₃·Et₂O) may enhance rates in sluggish systems. Water traces (0.001–2.0 mol%) accelerate subsequent hydrolysis to benzenamine hydrofluoride but are unnecessary for carbamic fluoride synthesis.

Alternative Synthesis via N-Carbamoylimidazole Intermediates

A three-step procedure avoids direct HF handling, appealing for laboratories lacking specialized equipment.

Stepwise Procedure

  • Formation of N-Carbamoylimidazole :
    React 4-chloroaniline with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) to form N-(4-chlorophenyl)carbamoylimidazole .

  • Alkylation :
    Treat the intermediate with methyl iodide to generate an imidazolium salt.

  • Fluorination :
    React the salt with potassium fluoride (KF) in acetonitrile to yield (4-chlorophenyl)carbamic fluoride.

Key Advantages :

  • Avoids corrosive HF.

  • Uses stable, commercial reagents.

Limitations :

  • Lower yields (~70–80% ) compared to HF route.

  • Primarily validated for secondary amines; primary amines (e.g., 4-chloroaniline) require optimization.

Comparative Analysis of Synthesis Routes

ParameterDirect HF MethodImidazole-Mediated Route
Yield 90–95%70–80%
Reaction Time 48–96 hours72+ hours
Safety High risk (HF handling)Moderate (KF, MeCN)
Scalability Industrial-scale feasibleLab-scale preferred
Byproducts COF₂ (gaseous)Imidazole, KI

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)carbamic fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The fluoride ion can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenylcarbamic acid.

    Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Produces substituted carbamates.

    Hydrolysis: Yields 4-chlorophenylcarbamic acid.

    Oxidation and Reduction: Forms nitro, nitroso, or amine derivatives.

Scientific Research Applications

(4-Chlorophenyl)carbamic fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)carbamic fluoride involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. The molecular targets include enzymes with active site nucleophiles, such as serine or cysteine residues.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related carbamates and carbamic acid fluorides:

Compound Name CAS Number Key Substituents Toxicity Applications Physical Properties
(4-Chlorophenyl)carbamic fluoride Not available N-(4-chlorophenyl), fluorine Data limited Synthetic intermediate (inferred) Not reported
Barban (N-(3-chlorophenyl)carbamic ester) 101-27-9 N-(3-chlorophenyl), 4-chlorobutyn-2-yl Highly toxic Herbicide Not reported
Pyraclostrobin 175013-18-0 4-chlorophenyl, pyrazolyl group Moderate toxicity Fungicide (strobilurin class) Solid; melting point ~63–65°C
N-(2-chlorophenyl)carbamic acid fluoride Not available N-(2-chlorophenyl), fluorine Not reported Antimicrobial (inferred) Boiling point: 152–158°C/15 mmHg
Fenoxycarb 72490-01-8 Ethyl ester, phenoxyphenoxyethyl Low toxicity Insect growth regulator Liquid; logP ~4.1

Key Differences and Implications

  • Substituent Position : The position of the chlorine atom on the phenyl ring significantly affects biological activity. For example, Barban (3-chlorophenyl) is a herbicide, whereas pyraclostrobin (4-chlorophenyl) targets fungal pathogens . The 4-chloro substitution may enhance stability or receptor binding in fungicidal applications.
  • Functional Group Reactivity: Carbamic acid fluorides (e.g., N-(2-chlorophenyl)carbamic acid fluoride) exhibit higher reactivity than ester derivatives like Fenoxycarb due to the fluorine-leaving group, making them suitable for further chemical modifications .
  • Toxicity Profile: Barban’s high toxicity contrasts with Fenoxycarb’s low mammalian toxicity, highlighting how structural variations (e.g., alkyne vs. ether linkages) influence safety profiles .

Q & A

Q. What are the standard synthetic routes for (4-chlorophenyl)carbamic fluoride, and what reagents are critical for introducing the fluoride moiety?

The synthesis typically involves reacting a carbamate precursor with fluorinating agents. For example, thiocarbamoyl fluorides can be synthesized via reactions with sulfur, KF, and CF3_3SiMe3_3 in anhydrous THF at room temperature, yielding high-purity products after silica gel column chromatography . Key reagents like trifluoromethyltrimethylsilane (CF3_3SiMe3_3) are essential for efficient fluorination.

Q. How is the purity and structural integrity of (4-chlorophenyl)carbamic fluoride validated in synthetic workflows?

Characterization relies on multinuclear NMR (e.g., 1^1H, 19^{19}F, 13^{13}C) to confirm chemical environments and HRMS for molecular weight verification. For example, HRMS-ESI analysis showing a mass accuracy of ±0.0003 Da ensures structural fidelity .

Q. What safety protocols are recommended for handling (4-chlorophenyl)carbamic fluoride in laboratory settings?

While specific toxicity data for this compound is limited, structurally related chlorophenyl carbamates (e.g., barban) are classified as highly toxic . Standard practices include using fume hoods, PPE, and referencing EPA DSSTox databases (e.g., DTXSID50240191) for hazard assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of (4-chlorophenyl)carbamic fluoride derivatives?

Systematic variation of solvents (e.g., THF vs. DMF), stoichiometry of fluorinating agents, and reaction times can enhance selectivity. For instance, extending reaction times beyond 1 hour may reduce byproducts like isothiocyanates . Advanced monitoring techniques, such as in-situ 19^{19}F NMR, can track fluorination efficiency.

Q. What crystallographic strategies resolve discrepancies in reported crystal structures of (4-chlorophenyl)carbamic derivatives?

Use high-resolution X-ray diffraction with programs like SHELXL for refinement. For example, SHELXTL software has been employed to resolve hydrogen bonding networks in carbamate crystals, though care is needed to address potential biases in older SHELX versions . Twinning or disorder in crystals may require alternative refinement models.

Q. How does the electronic effect of the 4-chlorophenyl group influence the compound’s reactivity in enzyme inhibition studies?

The electron-withdrawing chlorine enhances electrophilicity at the carbamic fluoride group, promoting covalent bond formation with nucleophilic residues (e.g., serine in proteases). Comparative studies with non-chlorinated analogs (e.g., phenyl carbamates) show reduced inhibitory potency, highlighting the chlorine’s role .

Q. What analytical techniques are most effective for detecting trace impurities in (4-chlorophenyl)carbamic fluoride?

HPLC-MS with reverse-phase columns (C18) provides high sensitivity for detecting sulfonamide or thiourea byproducts. GC-MS is less ideal due to the compound’s thermal instability. Retention time comparisons with synthetic standards are critical .

Q. How can computational modeling predict the biological targets of (4-chlorophenyl)carbamic fluoride?

Density Functional Theory (DFT) calculates electrophilicity parameters (e.g., Fukui indices) to identify reactive sites. Molecular docking with enzymes like chymotrypsin or acetylcholinesterase can predict binding modes, validated by kinetic assays (e.g., IC50_{50} determination) .

Methodological Considerations for Data Contradictions

  • Synthesis Yield Discrepancies : Cross-validate reaction conditions (e.g., anhydrous vs. humid environments) and purity of starting materials. Trace moisture can deplete fluorinating agents, reducing yields .
  • Crystallographic Data Variability : Compare refinement strategies (e.g., isotropic vs. anisotropic displacement parameters) and consider using newer software versions to mitigate SHELX-related artifacts .
  • Biological Activity Conflicts : Replicate assays under standardized conditions (pH, temperature) and include positive controls (e.g., known serine protease inhibitors) to contextualize results .

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